molecular formula C20H17F3N2O3 B2578558 N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide CAS No. 1421483-76-2

N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide

Cat. No.: B2578558
CAS No.: 1421483-76-2
M. Wt: 390.362
InChI Key: DCQYUKWWEWSSTO-UHFFFAOYSA-N
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Description

N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates key pharmacophoric elements, including a benzamide moiety and a phenoxy group linked by a rigid but-2-yn-1-yl spacer. A prominent feature is the presence of a trifluoromethyl (-CF3) group on the phenyl ring, a modification widely employed to fine-tune the properties of potential drug candidates . The inclusion of a -CF3 group is a strategic maneuver in lead optimization, as this moiety is known to profoundly influence a molecule's biological activity, metabolic stability, and membrane permeability due to its high electronegativity, lipophilicity, and small steric footprint . Researchers can leverage this compound as a versatile chemical building block for probing biological pathways or as a starting point for structure-activity relationship (SAR) studies. The molecule's amide and alkynyl ether linkages offer potential for molecular recognition, making it a valuable tool for researchers investigating new chemical entities for various therapeutic targets. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-oxo-2-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)16-9-6-10-17(13-16)28-12-5-4-11-24-18(26)14-25-19(27)15-7-2-1-3-8-15/h1-3,6-10,13H,11-12,14H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYUKWWEWSSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide typically involves multiple steps, including the introduction of the trifluoromethyl group, the formation of the phenoxy linkage, and the coupling of the benzamide moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of N-(2-oxo-2-((4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)amino)ethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and available data for the target compound and analogs:

Compound Name Structure Features Biological Activity Pharmacokinetic/Synthesis Data References
Target Compound Benzamide core, but-2-yn-1-yl linker, 3-(trifluoromethyl)phenoxy Hypothesized ion channel modulation (based on benzamide derivatives) No reported data; synthesis route undefined
4-[5-(3,5-Dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)isoxazole-3-yl]-2-methyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]benzamide Isoxazole ring, dichlorophenyl, trifluoroethylamino Insecticide/miticide (patented) Component in agrochemical formulations
(Z)-4-(3-(3-Chloro-4-ethylphenyl)-1,4,4,4-tetrafluorobut-1-en-1-yl)-N-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)-2-(trifluoromethyl)benzamide (F165) Tetrafluorobut-en-yl, trifluoromethyl groups Agrochemical (implied by structural similarity) Synthesized in 51% yield
Crystalline 4-[5-[3-(Trifluoromethyl)phenyl]-4,5-dihydro-5-(trifluoromethyl)isoxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethyl)amino]ethyl]naphthalenecarboxamide Naphthalene core, trifluoromethyl isoxazolyl Agrochemical applications Crystalline form enhances stability and bioavailability
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) Pyridinecarboxamide, 3-(trifluoromethyl)phenoxy Herbicide Commercial pesticide with high environmental persistence

Key Findings

Core Structure and Applications :

  • The target compound’s benzamide core is common in pharmaceuticals (e.g., anti-convulsants, ion channel blockers) , whereas analogs with isoxazole (e.g., F165) or naphthalene cores () are predominantly agrochemicals.
  • Diflufenican’s pyridinecarboxamide structure highlights how heteroaromatic cores can shift applications to herbicides .

Substituent Effects: Trifluoromethyl Groups: Ubiquitous in both pharmaceuticals and agrochemicals due to enhanced metabolic stability and binding affinity.

Physicochemical Properties :

  • Crystalline forms (e.g., ) improve stability and solubility, a critical consideration for the target compound’s development .
  • Hydrogen bonding motifs (observed in related benzamides) influence crystal packing and solubility .

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